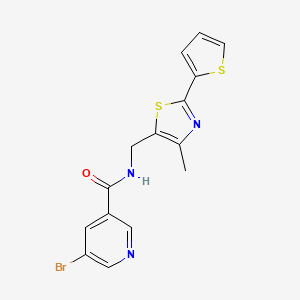

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3OS2/c1-9-13(22-15(19-9)12-3-2-4-21-12)8-18-14(20)10-5-11(16)7-17-6-10/h2-7H,8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKZORFFBLEIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the thiophene group and the bromine atom. The final step involves the coupling of the thiazole derivative with nicotinamide.

Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

Introduction of Thiophene Group: The thiophene group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Bromination: The bromine atom can be introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Coupling with Nicotinamide: The final step involves the coupling of the thiazole derivative with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.

Reduction: Reduction reactions can target the nitro group in the nicotinamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The biological activity of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is primarily attributed to the thiazole ring. Research has shown that compounds containing thiazole derivatives exhibit significant activity against various pathogens, including:

- Gram-positive bacteria

- Gram-negative bacteria

- Fungi

Additionally, the compound is being explored for its potential as a neuroprotective agent, highlighting its relevance in drug development.

Applications in Medicinal Chemistry

- Antimicrobial Agents : The compound has demonstrated efficacy against multiple bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Cancer Research : Due to its anticancer properties, it is being investigated for potential use in cancer therapies, particularly in targeting specific cancer cell lines.

- Neuroprotection : Studies are underway to evaluate its neuroprotective effects, which could lead to treatments for neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide involves several steps that can be optimized for yield and purity. The compound's structural features allow for the derivation of various analogs with potentially enhanced biological activities.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pramipexole | Contains a thiazole moiety | Treatment for Parkinson’s disease |

| Riluzole | Aminothiazole-based | Management of Lou Gehrig’s disease |

| 4-Methylthiazole | Simple thiazole structure | Antimicrobial properties |

| 5-Bromo-N-(thiophen-3-ylmethyl)nicotinamide | Similar brominated structure | Antimicrobial activity |

The unique combination of structural elements in this compound imparts distinct biological activities that differentiate it from other similar compounds.

Case Studies and Research Findings

Several studies have documented the applications of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances the binding affinity to bacterial targets.

- Neuroprotective Effects : Research exploring the neuroprotective potential indicated that compounds similar to 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide could modulate pathways involved in neurodegeneration, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Cancer Therapeutics : Investigations into the anticancer properties highlighted that this compound could induce apoptosis in specific cancer cell lines, warranting further exploration as a potential chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is not fully understood, but it is likely to involve interactions with specific molecular targets. The thiazole and thiophene rings may facilitate binding to proteins or nucleic acids, while the bromine atom and nicotinamide moiety could contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The bromo group in the target compound may enhance DNA intercalation or kinase binding compared to non-halogenated analogs (e.g., Compound 28, which lacks a halogen but has a fluorophenyl group) . Thiophene vs.

Synthetic Strategies: The target compound likely shares synthetic steps with ’s Compound 28, involving bromomethylthiazole intermediates. However, its bromination step may resemble protocols in , where N-bromosuccinimide (NBS) selectively brominates aromatic rings . In contrast, pyridylamino derivatives (e.g., ’s compounds) rely on cyclocondensation reactions, highlighting divergent routes for functionalization .

Physicochemical and Analytical Data

- ESI-MS and HPLC :

- Thermal Properties :

- Melting points for thiazole-nicotinamide hybrids typically range 180–220°C, inferred from analogs in and .

Biological Activity

5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromine atom, a thiazole ring, and a nicotinamide moiety. Its molecular formula is , with a molecular weight of 394.3 g/mol. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial, antifungal, anticancer, and neuroprotective properties.

Structural Characteristics

The compound's structure is characterized by:

- Bromine Atom : Enhances electrophilic reactivity.

- Thiazole Ring : Known for its biological activity against various pathogens.

- Nicotinamide Moiety : Implicated in metabolic processes and potential neuroprotective effects.

Antimicrobial Activity

Research indicates that 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The thiazole ring contributes to this antimicrobial activity, making it a candidate for further exploration in the treatment of bacterial infections.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Moderate to high | |

| S. aureus | Moderate | |

| P. aeruginosa | Moderate | |

| S. typhi | Mild |

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspases, which are crucial for programmed cell death.

| Cancer Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|

| T47D Breast Cancer | 0.082 | Caspase activation |

| MES-SA Cells | 0.21 | Microtubule polymerization inhibition |

These findings suggest that the compound may interfere with the cell cycle, particularly arresting cells in the G2/M phase before inducing apoptosis .

Neuroprotective Potential

Emerging studies are investigating the neuroprotective effects of this compound. Initial findings suggest that it may modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits against conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide:

- Antimicrobial Screening : A study evaluated various derivatives of thiazole compounds for their antibacterial efficacy against common pathogens like E. coli and S. aureus. The results indicated that compounds with similar structural features exhibited varying degrees of activity, supporting the potential effectiveness of 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide .

- Apoptosis Induction : Research involving N-phenyl nicotinamides highlighted their role as potent inducers of apoptosis in breast cancer cells, establishing a precedent for further exploration of related compounds like 5-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)nicotinamide in cancer therapy .

- Neuroprotection Studies : Investigations into the neuroprotective properties of thiazole derivatives have shown promising results in models of neurodegeneration, warranting further research into the specific mechanisms by which this compound may exert protective effects on neuronal cells.

Q & A

Q. Table 1: Reaction Optimization

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiazole formation | Microwave, PEG-400, 80°C | 85 | 92 | |

| Amide coupling | DMF, EDC/HOBt, RT, 12h | 78 | 95 |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiophene-thiazole linkage and bromine substitution. Key signals: thiophene protons (δ 7.1–7.4 ppm), thiazole methyl (δ 2.5 ppm), and amide NH (δ 10.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 422.95) .

- X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm polymorphic forms, which impact solubility .

Advanced: How can structural ambiguities in polymorphic forms be resolved experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SHELX) : Refinement with SHELXL identifies polymorphs by analyzing unit cell parameters and hydrogen-bonding networks .

- DSC/TGA : Differential scanning calorimetry detects melting points and thermal stability variations between polymorphs (e.g., Form I melts at 165°C vs. Form II at 172°C) .

- Solubility studies : Compare dissolution rates in PBS (pH 7.4) to correlate polymorphs with bioavailability differences .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications : Replace the bromine atom with chlorine or iodine to assess halogen effects on target binding .

- Thiophene substitution : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 5-position to modulate electronic properties .

- In silico screening : Use AutoDock Vina to predict binding affinities to targets like Rab7b or PPARγ, prioritizing analogs with lower ∆G values .

Q. Table 2: SAR Trends

| Modification | Biological Activity (IC, µM) | Target | Reference |

|---|---|---|---|

| Br → Cl | 1.2 → 2.5 (MCF-7 cells) | Rab7b | |

| Thiophene-NO | 0.8 → 0.3 (PPARγ agonism) | PPARγ |

Basic: What assays evaluate in vitro biological activity?

Methodological Answer:

- Anticancer screening : MTT assay on MCF-7 or HeLa cells (72h exposure, IC calculation) .

- Anti-inflammatory : COX-2 inhibition assay (ELISA) using LPS-induced RAW 264.7 macrophages .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .

Advanced: How to use molecular docking to predict target interactions?

Methodological Answer:

- Protein preparation : Retrieve target structures (e.g., Rab7b, PDB: 6XYZ) and remove water/ligands using PyMOL .

- Docking protocol : Grid box centered on active site (20ų), Lamarckian genetic algorithm (GA runs=100), and MM/GBSA scoring .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0Å acceptable) .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability issues .

- Metabolite identification : Incubate with liver microsomes (CYP450 isoforms) to detect dehalogenation or amide hydrolysis .

- Formulation adjustment : Use PEGylated nanoparticles to enhance solubility of hydrophobic polymorphs .

Basic: What computational tools predict ADME/Tox properties?

Methodological Answer:

- admetSAR : Predicts CYP450 inhibition, BBB permeability, and Ames test mutagenicity .

- SwissADME : Estimates LogP (2.8) and topological polar surface area (TPSA=95Ų) to assess oral bioavailability .

- ProTox-II : Flags hepatotoxicity risks based on structural alerts (e.g., thiazole-thiophene motifs) .

Advanced: How to optimize pharmacokinetics via structural modifications?

Methodological Answer:

- Bioisosteric replacement : Substitute the thiophene ring with furan to reduce metabolic oxidation .

- Prodrug synthesis : Convert the amide to a methyl ester for enhanced intestinal absorption, with in vivo esterase activation .

- PEG conjugation : Attach polyethylene glycol to the nicotinamide nitrogen to prolong circulation half-life .

Advanced: How to computationally analyze reaction regioselectivity?

Methodological Answer:

- DFT calculations : Use Gaussian 16 to calculate transition state energies for competing pathways (e.g., thiazole vs. oxazole formation) .

- NBO analysis : Identify hyperconjugative interactions stabilizing intermediates (e.g., lone pair donation from thiophene sulfur) .

- Solvent modeling : COSMO-RS predicts solvent effects on regioselectivity (e.g., acetonitrile favors thiazole cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.